molecular formula C11H11BN2O3 B595958 (2-(Benzyloxy)pyrimidin-5-yl)boronic acid CAS No. 1217500-86-1

(2-(Benzyloxy)pyrimidin-5-yl)boronic acid

Cat. No. B595958
M. Wt: 230.03
InChI Key: CYHDQODLSLRGRH-UHFFFAOYSA-N
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Description

“(2-(Benzyloxy)pyrimidin-5-yl)boronic acid” is a chemical compound with the empirical formula C11H11BN2O3 and a molecular weight of 230.03 . It is a solid substance . This compound is a valuable building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “(2-(Benzyloxy)pyrimidin-5-yl)boronic acid” has been studied using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . The dipole moment of the molecule is calculated at 1.20 Debye at DFT/B3LYP/6-311++G (d, p) and 1.58 Debye at HF/6-311++G (d, p) .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

“(2-(Benzyloxy)pyrimidin-5-yl)boronic acid” is a solid substance . The dipole moment of the molecule is calculated at 1.20 Debye at DFT/B3LYP/6-311++G (d, p) and 1.58 Debye at HF/6-311++G (d, p) .

Scientific Research Applications

Specific Scientific Field

Theoretical Chemistry

Summary of the Application

“(2-(Benzyloxy)pyrimidin-5-yl)boronic acid” has been studied using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to characterize its ground state geometrical energy, dipole moment, polarizability, and hyperpolarizability .

Methods of Application or Experimental Procedures

The molecule’s potential energy surface was investigated as a function of dihedral angles. The highest occupied molecular orbital energies (EHOMO) and the lowest unoccupied molecular orbital energies (ELUMO) were calculated, along with other electronic properties . All computational studies were performed with the Gaussian 09W program .

Results or Outcomes

The dipole moment of the molecule was calculated at 1.20 Debye at DFT/B3LYP/6-311++G (d, p) and 1.58 Debye at HF/6-311++G (d, p). The structural parameters of the molecule were compared with experimental data in the literature .

DNA Labeling for Data Storage

Specific Scientific Field

Information Theory, Biochemistry

Summary of the Application

Enzymatic DNA labeling, which could potentially use “(2-(Benzyloxy)pyrimidin-5-yl)boronic acid”, is a powerful tool with applications in biochemistry, molecular biology, biotechnology, medical science, genomic research, and DNA-based data storage .

Methods of Application or Experimental Procedures

The approach involves a known DNA molecule as a template for labeling, employing patterns induced by a set of designed labels to represent information . One hypothetical implementation can use CRISPR-Cas9 and gRNA reagents for labeling .

Results or Outcomes

The study includes the development of an efficient encoder-decoder pair that is proven optimal in terms of maximum code size under specific conditions .

Safety And Hazards

This product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . It is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

(2-phenylmethoxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BN2O3/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHDQODLSLRGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675159
Record name [2-(Benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzyloxy)pyrimidin-5-yl)boronic acid

CAS RN

1217500-86-1
Record name B-[2-(Phenylmethoxy)-5-pyrimidinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
G UGURLU - The Eurasia Proceedings of Science Technology …, 2019 - dergipark.org.tr
In this study, ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), using Becke-3–Lee–Yang–Parr (B3LYP) hybrid density functional, calculations have been performed to …
Number of citations: 4 dergipark.org.tr
A ALTUN, G UGURLU - The Eurasia Proceedings of Science Technology …, 2022 - epstem.net
In this study, the structural parameters, the electronic energy, the dipole moment (μ), the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (…
Number of citations: 2 www.epstem.net
F AYTEMIZ, M BEYTUR, H YUKSEK - The Eurasia Proceedings of …, 2022 - epstem.net
3-Ethyl-4-(2-benzenesulfonyloxy)-benzylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one has been optimized using the DFT/B3LYP and B3PW91 methods with the 6-311G(d,p) basis set …
Number of citations: 2 www.epstem.net
M BEYTUR, H YUKSEK - The Eurasia Proceedings of Science …, 2022 - epstem.net
In the present theoretical study, the 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acide was optimized by B3PW91 and HF methods 6-311+G (dp) basis …
Number of citations: 2 www.epstem.net
F AYTEMIZ, M BEYTUR, H YUKSEK - The Eurasia Proceedings of …, 2022 - epstem.net
In this study, theoretically spectral values of 2-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl cinnamate was calculated according to Gaussian G09W software. …
Number of citations: 2 www.epstem.net

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